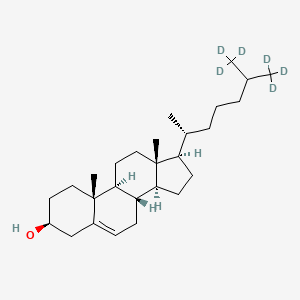

Cholesterol-26,26,26,27,27,27-d6

Description

Contextual Significance of Stable Isotope Tracers in Lipidology and Sterol Metabolism Research

The study of how the body processes lipids and sterols, known as lipidology and sterol metabolism research, heavily relies on the ability to track these molecules within a biological system. Stable isotope tracers have emerged as a gold-standard method for this purpose. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of studies, including those involving human subjects. nih.govresearchgate.net This has opened up new avenues for research into fatty acid flux, cholesterol absorption and synthesis, and the metabolism of lipoproteins. nih.gov

The use of isotopes as tracers in biological research dates back to the early 20th century. nih.gov The initial discoveries of isotopes by Frederick Soddy and the development of mass spectrometry by J.J. Thomson and F.W. Aston laid the groundwork for their application in science. nih.gov Early on, scientists realized that by introducing chemically identical but heavier versions of elements like carbon, nitrogen, and hydrogen into organic compounds, they could trace the metabolic pathways of these molecules. nih.gov

While radioisotopes were initially more common due to the ease of detection, stable isotopes remained crucial for studying elements like nitrogen and oxygen, which lack long-lived radioactive counterparts. nih.gov The continuous advancement of mass spectrometry techniques has made the detection and quantification of stable isotopes increasingly precise, solidifying their role as a vital tool in biological and medical research. nih.gov

Deuterium (B1214612) (²H), a stable isotope of hydrogen, offers several distinct advantages for metabolic studies. researchgate.net Its use in labeling compounds provides a non-invasive and safe way to study metabolic pathways in vivo. researchgate.netresearchgate.net One of the key benefits of deuterium is its low natural abundance, which minimizes background interference and allows for highly sensitive detection. eurisotop.com

Deuterium-labeled compounds, such as deuterated water (D₂O), are cost-effective and can be easily incorporated into various biomolecules, including lipids, proteins, and nucleic acids. researchgate.netnih.gov This versatility allows for the comprehensive study of metabolic flux and turnover rates across different molecular classes. nih.gov Furthermore, deuterium labeling can improve the metabolic stability of drugs, a property that is increasingly being exploited in pharmaceutical research. datahorizzonresearch.com The use of deuterium in metabolic imaging (DMI) is a rapidly growing field, offering a powerful method to visualize metabolic processes in real-time. researchgate.neteurisotop.com

Structural Design and Isotopic Specificity of Cholesterol-26,26,26,27,27,27-d6

The specific placement of deuterium atoms in this compound is a deliberate design choice that enhances its utility as a tracer for specific metabolic pathways.

While this compound is a powerful tool, it is important to consider its properties in comparison to other stable isotope-labeled cholesterol variants.

Deuterium vs. Carbon-13 Labeling:

Both deuterium and carbon-13 (¹³C) are widely used for labeling cholesterol. Studies comparing the two have shown that both methods can yield similar measurements of cholesterol synthesis rates under controlled conditions. nih.gov The choice between them often depends on the specific research question and the available analytical instrumentation. nih.gov

¹³C-Cholesterol: Often used in the form of [U-¹³C]-glucose or [¹³C]-acetate, which are precursors for cholesterol synthesis. biorxiv.orgbiorxiv.org This approach allows for the study of de novo synthesis pathways. Mass isotopomer distribution analysis (MIDA) is a common technique used with ¹³C-labeling to determine the contribution of newly synthesized cholesterol to various pools. nih.govnih.gov

Deuterated Cholesterol: Deuterium labeling, often from D₂O, provides a more general label for various biomolecules. researchgate.netnih.gov It is particularly useful for measuring fractional synthesis rates and can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govwikipedia.org

Comparison of Different Deuterated Cholesterol Variants:

The position of the deuterium label on the cholesterol molecule significantly impacts its application.

Cholesterol-d7 (e.g., Cholesterol-25,26,26,26,27,27,27-d7): This variant, with an additional deuterium atom, is also used for tracing cholesterol metabolism. eurisotop.com The principles of its use are similar to the d6 variant.

Ring-Deuterated Cholesterol (e.g., Cholesterol-2,2,3,4,4,6-d6): Deuteration on the sterol ring system provides a tracer for the core structure of the molecule. otsuka.co.jp This can be useful for studying processes where the side chain is cleaved, allowing researchers to follow the fate of the ring structure independently.

Side-Chain Deuterated Cholesterol (e.g., 24-d-cholesterol): Labeling at specific positions on the side chain, such as C-24, can act as a sensitive probe for the fluidity and order of cell membranes. rsc.org

The following table provides a comparative overview of different stable isotope labeling strategies for cholesterol:

| Isotope Label | Common Form | Primary Application | Analytical Techniques | Key Advantages | Limitations |

| Deuterium (²H) | D₂O, Deuterated Cholesterol | Measuring fractional synthesis rates, general metabolic tracing, membrane dynamics | GC-MS, NMR, Deuterium Metabolic Imaging (DMI) | Cost-effective, versatile, low natural abundance, safe for in vivo studies. researchgate.neteurisotop.comnih.gov | Potential for isotopic effects, variability in deuterium/carbon incorporation ratio. ahajournals.org |

| Carbon-13 (¹³C) | [U-¹³C]-glucose, [¹³C]-acetate, ¹³C-Cholesterol | Studying de novo synthesis pathways, metabolic flux analysis | Mass Spectrometry (MIDA), NMR | Provides detailed information on precursor contribution, less prone to exchange reactions. nih.govnih.gov | Can be more expensive than deuterium labeling. |

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-QSOBUISFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Characterization Methodologies

Chemical Synthesis Approaches for Cholesterol-26,26,26,27,27,27-d6

The chemical synthesis of cholesterol with deuterium (B1214612) labels specifically on the terminal isopropyl group of the side chain (C-26 and C-27) requires a multi-step approach. A common strategy involves starting from a readily available steroid precursor and building the deuterated side chain through a series of controlled chemical reactions.

One established method begins with stigmasterol, which is converted to a key intermediate aldehyde. elsevierpure.com This aldehyde then serves as the foundation for constructing the deuterated tail. A closely related synthesis for the d7-analog ([25,26,26,26,27,27,27-d7]-cholesterol) provides a blueprint for this process. elsevierpure.com The synthesis of this compound would involve reacting the appropriate steroidal aldehyde with a deuterated Grignard reagent, such as isopropyl-d6-magnesium bromide, followed by subsequent steps to complete the cholesterol side chain. The use of deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD4) and deuterated methylating agents is also a common practice in these synthetic pathways to introduce deuterium at specific positions. rsc.org

Key Reaction Steps in a Hypothetical Synthesis:

| Step | Description | Precursor/Reagent Example |

| 1 | Protection of Hydroxyl Group | Starting with a cholesterol precursor, the 3β-hydroxyl group is protected (e.g., as a TBS ether) to prevent unwanted reactions. |

| 2 | Side Chain Cleavage | The original side chain is cleaved (e.g., via ozonolysis) to produce a key aldehyde intermediate. |

| 3 | Introduction of Deuterated Moiety | The aldehyde undergoes a Wittig or Grignard reaction with a deuterated reagent (e.g., a deuterated isopropyl phosphonium (B103445) ylide or Grignard reagent) to introduce the d6-isopropyl group. |

| 4 | Elaboration of the Side Chain | Further reactions are carried out to build the remainder of the side chain to the correct length and stereochemistry. |

| 5 | Deprotection | The protecting group on the 3β-hydroxyl group is removed to yield the final product. |

This multi-step chemical synthesis allows for precise control over the location of the deuterium atoms, ensuring high isotopic purity at the desired C-26 and C-27 positions.

Biosynthetic Production of Deuterated Cholesterol and Related Sterols

Biosynthetic methods offer an alternative to chemical synthesis, leveraging the metabolic machinery of microorganisms to produce deuterated compounds. ansto.gov.au These approaches can be particularly effective for producing uniformly deuterated molecules. nih.govrsc.org

Microbial Engineering for Isotopic Enrichment (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae is a widely used host for the biosynthetic production of sterols. nih.govmdpi.com By genetically modifying its metabolic pathways, S. cerevisiae can be engineered to produce cholesterol, which is not its native sterol (the primary native sterol is ergosterol). nih.govmdpi.com

Researchers have successfully developed strains of S. cerevisiae, such as RH6829, that are engineered to produce cholesterol as the main component of their total sterol output (up to 96%). rsc.org To produce deuterated cholesterol, these engineered yeast strains are cultivated in growth media where water (H₂O) is replaced with deuterium oxide (D₂O, or heavy water). ansto.gov.au The yeast incorporates deuterium atoms from the D₂O into the cholesterol molecule during its biosynthesis, which starts from the precursor acetyl-CoA. wikipedia.orgyoutube.com

Controlled Uniform Deuteration Techniques

The level of deuterium incorporation in biosynthetically produced cholesterol can be controlled by manipulating the culture conditions. rsc.org Growing the engineered yeast in a medium containing high-purity deuterium oxide (e.g., 99.8%-d) and a standard protonated carbon source (like glucose) can yield cholesterol with high levels of deuteration, typically between 87-90%. rsc.org

To achieve different levels of isotopic purity suitable for various applications, the composition of the growth medium can be adjusted. For instance, using recycled deuterium oxide or a mix of D₂O and H₂O can produce cholesterol with lower, yet still significant, deuteration levels (e.g., 79-81%). rsc.org Furthermore, using a deuterated carbon source, such as glucose-d12, in combination with D₂O can lead to even higher levels of isotopic enrichment. rsc.org The process often involves an adaptation phase, where the yeast culture is gradually introduced to increasing concentrations of D₂O to ensure cell viability and efficient production. rsc.org

Advanced Characterization Techniques for Deuterated Sterols

Following synthesis or biosynthesis, rigorous characterization is essential to confirm the identity, isotopic purity, and site-specific location of the deuterium atoms in the cholesterol molecule.

Spectroscopic Analysis (e.g., ¹³C Nuclear Magnetic Resonance (NMR) for Site-Specific Deuteration)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the structure of deuterated compounds. rsc.org Specifically, ¹³C NMR is used to verify the identity of the sterol and determine the site-specific levels of deuteration. nih.govrsc.org

When a proton (¹H) is replaced by a deuterium (²H) atom on a carbon, it causes a characteristic upfield shift in the ¹³C NMR signal for that carbon and a splitting of the signal due to ¹³C-²H coupling. By analyzing the ¹³C{¹H,²H} NMR spectrum, researchers can quantify the extent of deuteration at each carbon position in the molecule. rsc.orgresearchgate.net This technique is invaluable for confirming that deuteration has occurred at the intended locations (e.g., C-26 and C-27) and for assessing the uniformity of labeling in biosynthetically produced samples. rsc.org

¹³C NMR Data for Deuterated Cholesterol Analysis

| Analytical Parameter | Information Provided |

| Chemical Shift | Confirms the carbon skeleton of the cholesterol molecule. |

| Isotope-Induced Shift | An upfield shift in a carbon's signal indicates it is bonded to deuterium. |

| Signal Multiplicity | Splitting of carbon signals into multiplets reveals the number of attached deuterium atoms. |

| Signal Integration | Integration of the signals corresponding to deuterated and non-deuterated sites allows for the calculation of site-specific isotopic enrichment. rsc.org |

Quantitative Analytical Applications in Biochemistry

Utilization as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a gold standard for quantitative analysis, and Cholesterol-d6 is a frequently employed internal standard for the quantification of cholesterol and other related sterols. caymanchem.comresearchgate.net By introducing a known amount of the labeled standard into a sample, any variations in sample preparation, extraction, and instrument response can be corrected, leading to highly accurate and precise measurements. lipidmaps.org The use of a deuterated internal standard like Cholesterol-d6, which has identical extraction, chromatographic, and ionization properties to the unlabeled analyte, ensures reliable quantification. publicationslist.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and quantifying sterols. In this method, Cholesterol-d6 is added to samples, such as serum or tissue homogenates, before processing. nih.govnih.gov After extraction and derivatization to increase volatility, the sample is introduced into the gas chromatograph. The components are separated based on their boiling points and retention times, and then ionized and detected by the mass spectrometer. nih.gov The distinct mass-to-charge ratios of the deuterated standard and the endogenous analyte allow for their simultaneous measurement, ensuring accurate quantification. nih.govnih.gov GC-MS methods using Cholesterol-d6 as an internal standard have been successfully developed and validated for the measurement of total cholesterol in human serum. nih.gov

A study developing a reference method for total cholesterol measurement in human serum utilized a GC-IDMS approach. This method demonstrated high accuracy, with a bias of less than 0.5% and imprecision under 1.0% when assessed against a standard reference material. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Sterol Analysis

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a preferred method for the analysis of a wide range of molecules, including sterols, in biological fluids. scienceopen.comnih.gov Cholesterol-d6 is extensively used as an internal standard in LC-MS-based methods to quantify cholesterol and its precursors in various matrices like serum and high-density lipoprotein (HDL) fractions. nih.govlipidmaps.org The technique involves separating the compounds in the liquid phase before they are ionized and detected by the mass spectrometer. nih.gov This approach offers high sensitivity and specificity for sterol analysis. nih.gov

A validated LC-MS method for quantifying cholesterol-d6 in mouse brain, plasma, and olfactory bulbs demonstrated good linearity over a wide concentration range with acceptable precision and accuracy, meeting the European Medicines Agency guidelines. spettrometriadimassa.it The method was sensitive enough to quantify the analyte at concentrations as low as 0.1 ng/mg in tissues and 7.5 ng/mL in plasma. spettrometriadimassa.it

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS. While free sterols like cholesterol are not easily ionized by ESI, derivatization or the formation of adducts can enhance their detection. scienceopen.comnih.gov ESI tandem mass spectrometry (ESI-MS/MS) provides an additional layer of specificity by selecting a specific parent ion and then fragmenting it to produce characteristic product ions. This technique, in conjunction with an internal standard like Cholesterol-d6, is used for the precise quantification of sterols. sigmaaldrich.com

For instance, 27-hydroxycholesterol-d6 has been used as an internal standard for the analysis of heart mitochondria samples and for spiking plasma samples for LC-MS/MS analysis. sigmaaldrich.com The use of deuterated standards helps in correcting for any matrix effects and ensures accurate quantification. sigmaaldrich.com

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time (DART) mass spectrometry is a rapid and simple analytical technique that requires minimal sample preparation. scienceopen.comnih.gov It has been successfully applied to the quantitative analysis of cholesterol in various food products. nih.govresearchgate.net In this method, Cholesterol-d6 is used as an internal standard to ensure accuracy. scienceopen.comnih.gov The sample, mixed with the internal standard, is directly exposed to a stream of excited gas, which ionizes the analytes for mass spectrometric detection. nih.gov While the limit of detection may not be as low as conventional methods, the speed and simplicity of DART-MS make it suitable for rapid screening purposes. scienceopen.comnih.gov

Method Validation and Performance in Complex Biological Matrices

The use of Cholesterol-d6 is crucial for the validation of analytical methods designed to quantify sterols in complex biological matrices such as plasma, serum, and tissue homogenates. spettrometriadimassa.it Method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose. semanticscholar.org

Assessment of Accuracy, Precision, and Reproducibility in Quantification

The inclusion of Cholesterol-d6 as an internal standard is fundamental in assessing the accuracy, precision, and reproducibility of quantitative methods. spettrometriadimassa.it Accuracy refers to how close the measured value is to the true value, while precision reflects the closeness of repeated measurements. nih.gov Reproducibility is the ability of a method to produce consistent results over time and in different laboratories. publicationslist.org

In the development of a GC-IDMS reference method for total cholesterol, the use of a labeled internal standard was key to achieving a low coefficient of variation (CV) of 0.22%, indicating high precision. nih.gov Similarly, a validated LC-MS/MS method for cholesterol-d6 in biological samples demonstrated good precision and accuracy, meeting regulatory guidelines. spettrometriadimassa.it Recovery studies using Cholesterol-d6 have shown satisfactory results, with recovery rates typically between 85% and 115%. nih.gov

Interactive Data Table: Performance of Analytical Methods Using Cholesterol-d6

| Analytical Technique | Matrix | Analyte(s) | Internal Standard | Key Performance Metrics | Reference |

| GC-IDMS | Human Serum | Total Cholesterol | Cholesterol-13C3 | Bias < 0.5%, Imprecision < 1.0% | nih.gov |

| GC-IDMS | Serum | Cholesterol | Cholesterol-13C3 | Coefficient of Variation (CV) = 0.22% | nih.gov |

| LC-MS/MS | Serum, HDL | Non-cholesterol sterols | Cholesterol-d6 | Intra- and inter-run variability: 2.5-13.6%, Recovery: 85.3-113.1% | nih.gov |

| LC-MS | Mouse Brain, Plasma | Cholesterol-d6 | - | Good linearity, precision, and accuracy | spettrometriadimassa.it |

| DART-MS | Egg-containing foods | Cholesterol | Cholesterol-d6 | Limit of Detection (LOD): 0.03 mg/g | scienceopen.comnih.gov |

Strategies for Overcoming Matrix Effects in Mass Spectrometry

In the realm of quantitative biochemical analysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the accuracy and reliability of measurements can be significantly compromised by a phenomenon known as the matrix effect. This effect arises from the co-eluting, undetected components of a biological sample that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. To ensure the integrity of analytical data, various strategies have been developed to overcome these matrix effects. Among the most robust and widely adopted of these is the use of stable isotope-labeled internal standards (SIL-IS). Cholesterol-26,26,26,27,27,27-d6, a deuterated form of cholesterol, serves as a prime example of such an internal standard, offering a reliable solution for the accurate quantification of cholesterol and related sterols in complex biological matrices. nih.govmdpi.com

The fundamental principle behind using a SIL-IS like Cholesterol-d6 is that it possesses nearly identical physicochemical properties to the endogenous, non-labeled analyte. lipidmaps.org This similarity ensures that during sample preparation, chromatographic separation, and ionization in the mass spectrometer, both the analyte and the internal standard behave in a virtually identical manner. nih.gov Consequently, any signal suppression or enhancement caused by the matrix will affect both the analyte and the SIL-IS to the same extent. mdpi.com By calculating the ratio of the analyte's signal response to that of the known concentration of the internal standard, the matrix effect is effectively normalized, allowing for precise and accurate quantification. nih.govmdpi.com

The application of Cholesterol-d6 as an internal standard is a cornerstone of numerous validated analytical methods for sterol analysis in diverse biological samples, including serum, plasma, and cell cultures. nih.govamericanpharmaceuticalreview.comunina.it Research has demonstrated that this approach significantly improves the accuracy and reproducibility of quantitative results by compensating for variations in sample extraction, injection volume, and instrument response.

A critical aspect of successfully implementing a SIL-IS strategy is ensuring the co-elution of the analyte and the internal standard. mdpi.com Chromatographic conditions must be optimized to have the labeled and unlabeled compounds elute at the same retention time, ensuring they experience the same matrix environment as they enter the mass spectrometer's ion source. Studies have shown that while 13C-labeled standards often provide the best co-elution, deuterium-labeled standards like Cholesterol-d6 are also highly effective, especially when the deuteration does not significantly alter the compound's chromatographic behavior. mdpi.comsemanticscholar.org

One of the primary methods for evaluating the extent of matrix effects is to compare the peak area of an analyte in a standard solution with that of a post-extraction sample spiked with the same concentration of the analyte. nih.gov Research on the analysis of non-cholesterol sterols in serum revealed a significant matrix effect, with an observed ionization enhancement of approximately 30% for certain sterols. nih.gov The study highlighted that cholesterol itself was a major contributor to this matrix effect. nih.gov By employing Cholesterol-d6 as an internal standard and constructing matrix-matched calibration curves, the researchers were able to successfully mitigate these interferences and achieve satisfactory recovery and precision. nih.gov

The following tables present research findings that illustrate the utility of this compound in quantitative analytical applications.

Table 1: LC-MS/MS Parameters for Sterol Analysis Using Cholesterol-d6 Internal Standard. nih.gov

| Component | Retention Time (min) | MRM Transitions (m/z) | Collision Energy (eV) |

| Cholesterol-d6 (IS) | 30.437 | 375.3 → 105.2 / 95.2 / 81.3 | 50 / 35 / 52 |

| Desmosterol (B1670304) | 20.329 | 367.2 → 95.3 / 81.2 | 52 / 52 |

| 7-dehydrocholesterol | 23.668 | 367.3 → 131.3 / 105.3 / 81.2 | 40 / 50 / 50 |

| Lathosterol | 25.101 | 369.3 → 161.2 / 147.2 / 107.3 | 35 / 40 / 50 |

| Campesterol | 28.109 | 383.3 → 147.2 / 107.3 / 95.2 | 40 / 50 / 52 |

| β-sitosterol | 29.358 | 397.3 → 147.2 / 107.3 / 95.2 | 40 / 50 / 52 |

Table 2: Method Validation Data for Non-Cholesterol Sterol (NCS) Analysis in Serum Using Cholesterol-d6. nih.gov

| Parameter | Serum NCS | HDL-NCS |

| Intra-run Variability (%) | 4.7 - 10.3 | 3.6 - 13.6 |

| Inter-run Variability (%) | 4.6 - 9.5 | 2.5 - 9.8 |

| Recovery (%) | 89.8 - 113.1 | 85.3 - 95.8 |

The data clearly indicates that with the use of Cholesterol-d6, the analytical method demonstrates good precision (as shown by the low intra- and inter-run variability) and accuracy (as indicated by the high recovery rates), despite the presence of significant matrix effects. nih.gov

In another study focusing on the quantification of free cholesterol in human tears, Cholesterol-d6 was employed as both an internal standard and a surrogate for the analyte. scispace.com This dual role meant that the recovery of the analyte only impacted the sensitivity of the measurement, not its accuracy. The high reproducibility of the ion pair ratios between cholesterol and Cholesterol-d6 further validated the robustness of this strategy. scispace.com

Ultimately, the use of this compound as a stable isotope-labeled internal standard represents a powerful and indispensable strategy for overcoming matrix effects in the mass spectrometric quantification of cholesterol and other sterols. This approach ensures the generation of high-quality, reliable data essential for biochemical research and clinical diagnostics.

Research Applications in Lipid and Sterol Metabolic Pathways

Investigation of Cholesterol Biosynthesis and Turnover Dynamics

Cholesterol-26,26,26,27,27,27-d6 is instrumental in dynamic studies of cholesterol homeostasis, which is the balance between its synthesis, turnover, and absorption.

The fractional synthesis rate (FSR) represents the fraction of a given cholesterol pool that is newly synthesized per unit of time. One of the most common methods to measure this is through the administration of deuterated water (²H₂O or D₂O). scienceopen.comresearchgate.net The deuterium (B1214612) from the body's water pool is incorporated into newly synthesized cholesterol molecules. ucl.ac.uk The enrichment of deuterium in cholesterol, typically measured in red blood cells or plasma, is then quantified using gas chromatography-mass spectrometry (GC-MS). medchemexpress.com In these analyses, Cholesterol-d6 is frequently used as an essential internal standard to ensure the accuracy and precision of the measurement by correcting for variations during sample preparation and analysis. scienceopen.commedchemexpress.com

Studies have shown that basal cholesterol FSR can vary significantly between individuals, and this variability can predict responses to therapies. For instance, individuals with a high basal FSR may respond differently to cholesterol-lowering interventions compared to those with a low synthesis rate. oup.com Absolute synthesis rates (ASR), which quantify the total mass of cholesterol synthesized per day, can also be estimated from FSR data when the size of the cholesterol pool is known. ki.se Earlier methods to determine ASR involved measuring the conversion of radiolabeled precursors like mevalonic acid to cholesterol, establishing a strong correlation between the fractional conversion and sterol balance measurements. ki.se

Table 1: Representative Data on Human Cholesterol Fractional Synthesis Rates (FSR)

| Subject Group | Dietary Cholesterol Intake | Mean FSR (pool/day) | Reference |

|---|---|---|---|

| Normocholesterolemic | Low | 0.0756 | researchgate.net |

| Normocholesterolemic | Medium | 0.0659 | researchgate.net |

| Normocholesterolemic | High | 0.0634 | researchgate.net |

| Hypercholesterolemic | Low | 0.0628 | researchgate.net |

| Hypercholesterolemic | High | 0.0481 | researchgate.net |

The deuterated water (D₂O) method is a powerful technique for tracing de novo cholesterol synthesis. ucl.ac.ukoup.com After administration, D₂O equilibrates with the total body water, providing a stable and homogenous labeling environment for precursor molecules like acetyl-CoA and NADPH, which donate hydrogen atoms during the assembly of the cholesterol molecule. oup.com As the liver and other tissues synthesize cholesterol, deuterium atoms are incorporated into the new sterol molecules. doi.org

Researchers can collect blood samples over time and isolate cholesterol from erythrocytes or plasma lipoproteins. The level of deuterium enrichment in the cholesterol is then precisely measured by GC-MS. ucl.ac.ukmedchemexpress.com This enrichment curve allows for the calculation of the synthesis rate. researchgate.net The use of D₂O is considered relatively non-invasive and allows for long-term studies of cholesterol synthesis in free-living subjects. oup.com The accuracy of these complex analyses relies heavily on the use of stable isotope-labeled internal standards, such as this compound, to quantify the endogenously produced, newly deuterated cholesterol. scienceopen.commedchemexpress.com

Kinetic analysis using compartmental models provides a sophisticated understanding of how cholesterol moves between different pools in the body, such as various lipoproteins (VLDL, LDL, HDL) and tissues. nih.govbiorxiv.org By introducing a tracer like Cholesterol-d6 into the system, typically via intravenous injection, its distribution and eventual decline in concentration within these pools can be tracked over time.

Mathematical models are then fitted to these kinetic data to calculate key parameters like the turnover rate (the rate at which cholesterol in a pool is replaced) and the flux of cholesterol between compartments. nih.govbiorxiv.org This approach can distinguish between cholesterol that is newly synthesized versus cholesterol that is transferred from other pools, offering a complete picture of its dynamic movement throughout the body. nih.gov

Elucidation of Cholesterol Absorption Mechanisms

Cholesterol-d6 is a key tool for directly measuring the efficiency of intestinal cholesterol absorption. youtube.com

The isotope dilution method is a gold-standard technique for quantifying cholesterol absorption. medchemexpress.com In a common application of this method, two different stable isotope-labeled cholesterol tracers are used. nih.gov For instance, a subject might receive an oral dose of this compound along with a meal, and simultaneously receive an intravenous dose of a different isotopologue, such as cholesterol-d7. nih.govresearchgate.net

The intravenous tracer mixes with the body's entire cholesterol pool, while the oral tracer only enters the pool via intestinal absorption. By measuring the ratio of the two tracers in the plasma after a period of equilibration, researchers can calculate the precise percentage of the orally administered cholesterol that was absorbed. nih.gov This dual-isotope approach is highly accurate because it accounts for the tracer's distribution and metabolism. medchemexpress.com Studies using this methodology have revealed a wide range of absorption efficiencies among individuals, a factor that can influence plasma cholesterol levels and the risk of cardiovascular disease. nih.gov

Table 2: Cholesterol Absorption in Normal Subjects Using Dual Stable Isotope Tracers

| Parameter | Value | Reference |

|---|---|---|

| Number of Subjects | 94 | nih.gov |

| Absorption Range | 29.0% - 80.1% | nih.gov |

| Mean Absorption (± SD) | 56.2% ± 12.1% | nih.gov |

Study of Cholesterol Catabolism and Bile Acid Synthesis Pathways

The primary route for cholesterol elimination from the body is through its conversion in the liver to bile acids. youtube.com this compound can be used as a tracer to investigate the kinetics of this vital catabolic process. ucl.ac.ukyoutube.com

The synthesis of bile acids from cholesterol occurs via two main routes: the "classical" (or neutral) pathway and the "alternative" (or acidic) pathway. researchgate.net

The classical pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) in the liver and is the primary route for bile acid production, leading mainly to the formation of cholic acid (CA).

The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and contributes to the synthesis of chenodeoxycholic acid (CDCA). researchgate.net

By administering Cholesterol-d6, researchers can trace its uptake by the liver and its subsequent conversion into bile acids. As the liver enzymes metabolize the deuterated cholesterol, the deuterium atoms on the stable side chain are retained in the resulting bile acid molecules, creating d6-labeled cholic acid and d6-labeled chenodeoxycholic acid. youtube.com Using LC-MS, scientists can then detect these heavy bile acids in bile, plasma, or feces. This allows for the direct measurement of the flux of cholesterol through both the classical and alternative catabolic pathways, providing critical information on the activity of key regulatory enzymes like CYP7A1 and CYP27A1 under various physiological or disease states. nih.gov

Tracer Studies to Delineate Classical and Alternative Bile Acid Synthesis Routes

The synthesis of bile acids from cholesterol is the primary route for cholesterol catabolism and elimination. This process occurs via two main pathways: the classical (or neutral) pathway, which is initiated by the liver-specific enzyme cholesterol 7α-hydroxylase (CYP7A1), and the alternative (or acidic) pathway, which begins with the hydroxylation of cholesterol at the C27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). researchgate.netnih.gov The alternative pathway, initiated by CYP27A1, is active in various tissues, including macrophages and vascular endothelial cells. mdpi.comnih.gov

Stable isotope tracers, such as Cholesterol-d6, are instrumental in dissecting the relative contributions of these two pathways in vivo. By administering the labeled cholesterol, researchers can track its conversion into specific bile acids. For instance, studies have utilized deuterated oxysterols, such as d-27-hydroxycholesterol, to directly measure the production rate of the alternative pathway. nih.gov In one study investigating patients with chronic liver disease, intravenous infusions of deuterated 7α- and 27-hydroxycholesterol (B1664032) were used to calculate the rate of plasma appearance of these oxysterols, providing a direct assessment of the activity of both the classical and alternative pathways. The results showed that in liver disease, the classical pathway (7α-hydroxylation) was significantly impaired, while the alternative pathway (27-hydroxylation) remained unaffected. nih.gov

This tracer methodology allows for the calculation of production rates and the estimation of the relative contribution of each precursor to the final bile acid pool. mdpi.com Such studies are crucial for understanding how these pathways are regulated and how they are affected by various physiological states and diseases.

| Pathway | Initiating Enzyme | Primary Location | Key Function |

|---|---|---|---|

| Classical (Neutral) | Cholesterol 7α-hydroxylase (CYP7A1) | Liver (Hepatocytes) | Major pathway for bile acid synthesis, accounting for ~75% of production in humans. researchgate.net |

| Alternative (Acidic) | Sterol 27-hydroxylase (CYP27A1) | Liver, Macrophages, Endothelium | Contributes to bile acid synthesis and plays a role in reverse cholesterol transport. mdpi.com |

Application of Mass Isotopomer Distribution Analysis (MIDA) in Bile Acid Flux

Mass Isotopomer Distribution Analysis (MIDA) is a sophisticated technique that uses stable isotopes to measure the synthesis rates of biological polymers, including cholesterol and bile acids. nih.govphysiology.org The method typically involves administering a simple labeled precursor, such as ¹³C-acetate, which gets incorporated into the newly synthesized molecules. nih.govnih.gov By analyzing the distribution pattern of the resulting mass isotopomers in the product (e.g., a specific bile acid) via mass spectrometry, MIDA can calculate the enrichment of the true biosynthetic precursor pool and, consequently, the fraction of the product that was newly synthesized during the experiment. nih.gov

While Cholesterol-d6 is not the precursor administered for MIDA itself, it is used in complementary tracer studies. MIDA quantifies the contribution of de novo synthesis to the bile acid pool, addressing how much newly made cholesterol is channeled into bile acid production. mdpi.com For example, a study in rats using ¹³C-acetate infusion and MIDA found that after 8 days of bile diversion (which stimulates synthesis), the fraction of cholic acid and chenodeoxycholic acid derived from newly synthesized cholesterol increased significantly to 47% and 41%, respectively. nih.gov

By combining MIDA with traditional tracer studies using Cholesterol-d6, researchers can achieve a comprehensive understanding of bile acid flux. The Cholesterol-d6 tracer can measure the total production rate of a bile acid, while MIDA can determine what portion of that production comes from the de novo synthesis pathway versus the breakdown of pre-existing cholesterol pools. This dual approach provides a more complete picture of the dynamic regulation of cholesterol and bile acid homeostasis.

Research on Oxysterol Production and Regulatory Roles

Oxysterols, the oxidized derivatives of cholesterol, are key signaling molecules that regulate cholesterol homeostasis. They are produced through enzymatic pathways involving various cytochrome P450 enzymes. Cholesterol-d6 is a critical tool for tracing the production of these important metabolites.

Tracing Hydroxylation Pathways (e.g., C-24 and C-27 Hydroxylation)

Specific hydroxylation reactions are the initial steps in the formation of major regulatory oxysterols. C-27 hydroxylation, catalyzed by CYP27A1, produces 27-hydroxycholesterol (27-HC), a major circulating oxysterol involved in the alternative bile acid synthesis pathway. nih.gov C-24 hydroxylation, primarily occurring in the brain and catalyzed by CYP46A1, produces 24S-hydroxycholesterol (24S-HC). researchgate.net

Using Cholesterol-d6 as a substrate, scientists can trace these specific enzymatic conversions with high precision. When cells or organisms are supplied with Cholesterol-d6, the action of these hydroxylases results in the formation of deuterated oxysterols, such as 24-hydroxy-cholesterol-d6 or 27-hydroxy-cholesterol-d6. researchgate.netnih.gov These labeled products can then be identified and quantified using mass spectrometry. researchgate.net This allows for the direct measurement of the activity of specific hydroxylation pathways under various experimental conditions. For example, studies have used deuterated 27-hydroxycholesterol to measure its production rate in vivo, providing direct insight into the activity of the CYP27A1 enzyme and the alternative pathway of cholesterol metabolism. nih.gov

| Oxysterol | Primary Synthesizing Enzyme | Key Location of Synthesis | Significance |

|---|---|---|---|

| 27-Hydroxycholesterol (27-HC) | Sterol 27-hydroxylase (CYP27A1) | Multiple tissues (liver, macrophages) | Initiates alternative bile acid pathway; involved in cholesterol transport. nih.govnih.gov |

| 24S-Hydroxycholesterol (24S-HC) | Cholesterol 24-hydroxylase (CYP46A1) | Brain | Primary mechanism for cholesterol elimination from the brain. elifesciences.org |

Examination of Kinetic Isotope Effects in Enzyme-Mediated Conversions

The kinetic isotope effect (KIE) is a powerful tool for investigating enzyme reaction mechanisms. libretexts.org It relies on the principle that replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) can alter the rate of a chemical reaction if the bond involving that atom is broken or formed in the rate-limiting step. libretexts.orgnih.gov The carbon-deuterium (C-D) bond has a lower zero-point energy and thus a higher dissociation energy than a carbon-hydrogen (C-H) bond, making it harder to break. Consequently, a reaction involving C-D bond cleavage is typically slower than the same reaction with a C-H bond. libretexts.org

By measuring the reaction rates of an enzyme with both normal cholesterol and this compound, researchers can determine the KIE for that specific conversion. If a significant KIE (kH/kD > 1) is observed for an enzyme like CYP27A1, it provides strong evidence that the cleavage of a C-H bond on one of the terminal methyl groups is a slow, or rate-limiting, step in the catalytic mechanism. researchgate.net While specific KIE studies on CYP27A1 using Cholesterol-d6 are not detailed in the provided context, the principles are well-established for other enzymes. researchgate.net This approach allows for detailed mechanistic insights into how these enzymes function at an atomic level, information that is crucial for understanding their regulation and for the design of specific inhibitors. arkat-usa.org

Investigation of Cholesterol Efflux and Reverse Cholesterol Transport Mechanisms

Reverse cholesterol transport (RCT) is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion, a critical pathway for preventing cholesterol accumulation and atherosclerosis. Cholesterol-d6 is an ideal tracer for quantifying the initial and most critical step of this process: cellular cholesterol efflux.

Quantification of Cellular Cholesterol Efflux

Cellular cholesterol efflux is the movement of cholesterol from within a cell to an extracellular acceptor, such as high-density lipoprotein (HDL). nih.gov Assays to quantify this process often involve labeling the intracellular cholesterol pool and then measuring its appearance in the extracellular medium over time. nih.govspringernature.com

Cholesterol-d6 has proven to be highly effective for this purpose. In a typical efflux assay, cells like macrophages are first "loaded" with Cholesterol-d6, which becomes incorporated into the cellular membranes. ucl.ac.uk After this loading phase, the cells are washed and then incubated with a cholesterol acceptor (e.g., HDL or its primary protein, apolipoprotein A-I). At various time points, the amount of Cholesterol-d6 that has moved from the cells into the acceptor-containing medium is precisely quantified by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

This stable isotope approach offers a significant advantage over older methods using radiolabeled cholesterol, as it avoids issues related to radioactivity. Direct applications have demonstrated the utility of this method. In one study, hexa-deuterated cholesterol (D6-Chol) was used to track cholesterol uptake and metabolism. ucl.ac.uk In another key experiment investigating RCT from atherosclerotic plaques, the aortas of donor mice were loaded with D6-cholesterol, transplanted into recipient mice, and the movement of the labeled cholesterol out of the aortic wall was quantified by mass spectrometry, demonstrating the critical role of lymphatic vessels in this process. cloudfront.net These studies highlight the power of Cholesterol-d6 in providing quantitative data on the efficiency of cholesterol removal from cells and tissues.

Assessment of Lymphatic Transport in Reverse Cholesterol Transport

The stable isotope-labeled compound, this compound (D6-cholesterol), has been instrumental in elucidating the critical role of the lymphatic system in reverse cholesterol transport (RCT). RCT is the physiological process responsible for removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion, thereby protecting against atherosclerosis. nih.gov Studies have employed D6-cholesterol to trace the movement of cholesterol from the aortic wall, a key site of atherosclerotic plaque development, into the lymphatic system.

In a pivotal study, researchers loaded the aortas of donor atherosclerotic mice with D6-cholesterol and then surgically transplanted these aortas into recipient mice. nih.govresearchgate.net The movement of the labeled cholesterol out of the transplanted aortic tissue was then meticulously monitored. This experimental design allowed for the direct assessment of cholesterol egress from an atherosclerotic environment. The results demonstrated that D6-cholesterol was effectively drained from the transplanted aortas and transferred to the recipient mice, a process that was significantly hindered when lymphangiogenesis (the formation of new lymphatic vessels) was blocked using an anti-VEGFR3 antibody. frontiersin.org This provided direct evidence that lymphatic vessels are a crucial conduit for cholesterol clearance from the aortic wall. nih.govfrontiersin.org

Table 1: Experimental Findings on D6-Cholesterol in Lymphatic Transport Studies

| Experimental Model | Key Intervention | Measured Parameter | Finding | Citation |

|---|---|---|---|---|

| Aortic Transplant in ApoE-deficient Mice | Anti-VEGFR3 antibody treatment to block lymphatic regrowth | Recovery of D6-cholesterol from transplanted aorta | D6-cholesterol was retained in the aortas of anti-VEGFR3-treated mice, indicating impaired clearance. | nih.govfrontiersin.org |

| Aortic Transplant in ApoE-deficient Mice | Control antibody treatment | Recovery of D6-cholesterol from transplanted aorta | D6-cholesterol was transferred from the transplanted tissue to the recipient mice. | frontiersin.org |

Studies on Precursor-Product Relationships in Sterol Metabolism

Tracing Alkyne Cholesterol Metabolic Conversions

The development of novel chemical tools, such as alkyne cholesterol, has provided new avenues for tracking cholesterol metabolism and localization within cells. nih.govnih.gov Alkyne cholesterol is a modified version of cholesterol that contains a terminal alkyne group, allowing for its detection via click chemistry. medchemexpress.commedchemexpress.com To validate that this analog faithfully mimics the behavior of natural cholesterol, researchers have performed comparative studies using deuterated cholesterol isotopes, including Cholesterol-d6.

In one such study, human glioblastoma cells were co-incubated with both alkyne cholesterol and D6-cholesterol. nih.gov The metabolic conversion of both sterols to their corresponding 3-keto-sterol products by the enzyme cholesterol oxidase was then quantified using mass spectrometry. By comparing the product-to-educt ratio for both the alkyne and deuterated sterols, researchers could determine if the alkyne modification altered the molecule's recognition and processing by cellular enzymes. The results indicated that a similar fraction of both supplemented sterols was accessible to enzymatic oxidation, supporting the utility of alkyne cholesterol as a reliable probe for cholesterol metabolism. nih.gov This comparative approach, using the well-characterized metabolic fate of D6-cholesterol as a benchmark, was crucial for validating the biological compliance of the newer alkyne-based tool.

Desmosterol (B1670304) and 24-dehydro Cholesterol Metabolism

Cholesterol-d6 and its related deuterated isotopologues, such as 24-dehydro Cholesterol-d6 (also known as Desmosterol-d6), serve as essential internal standards for the quantification of key intermediates in cholesterol biosynthesis. caymanchem.comcvmh.fr Desmosterol (24-dehydrocholesterol) is the immediate precursor to cholesterol in the Bloch pathway of cholesterol synthesis. caymanchem.comcvmh.fr The conversion of desmosterol to cholesterol is the final step in this pathway, catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24). sigmaaldrich.com

Accurate measurement of desmosterol and cholesterol levels is critical for studying both normal sterol metabolism and pathological conditions like desmosterolosis, a disorder caused by defects in cholesterol synthesis that leads to the accumulation of desmosterol. caymanchem.comcaymanchem.com In research settings, 24-dehydro Cholesterol-d6 is added to biological samples as an internal standard. cvmh.frcaymanchem.com Because it has a known concentration and is chemically identical to the endogenous molecule apart from its heavier mass, it allows for precise quantification of the non-labeled desmosterol by mass spectrometry (GC-MS or LC-MS). caymanchem.comcvmh.fr For instance, in enzyme activity assays for DHCR24, the rate of conversion is determined by measuring the ratio of the product, Cholesterol-d6, to the substrate, Desmosterol-d6. nih.gov

Table 2: Use of Deuterated Sterols in Desmosterol Metabolism Studies

| Deuterated Compound | Application | Analytical Technique | Purpose | Citation |

|---|---|---|---|---|

| 24-dehydro Cholesterol-d6 | Internal Standard | GC-MS or LC-MS | Quantification of endogenous 24-dehydrocholesterol (desmosterol). | caymanchem.comcvmh.frcaymanchem.com |

Steroidal Glycoalkaloid Biosynthesis in Plant Systems

In contrast to most plants, species within the Solanum genus, such as potato and tomato, synthesize cholesterol and use it as a precursor for a class of secondary metabolites called steroidal glycoalkaloids (SGAs). elsevierpure.comsemanticscholar.org These compounds, which include α-solanine and α-chaconine in potatoes, are important for plant defense but can be toxic to humans. nih.govfrontiersin.org To definitively establish cholesterol as the precursor and to trace its path into these complex alkaloids, researchers have utilized deuterium-labeled cholesterol, including Cholesterol-d6.

In feeding experiments, cut potato shoots were supplied with cholesterol labeled with deuterium in the sterol ring structure (D6-cholesterol). semanticscholar.orgnih.govresearchgate.net After a period of growth, the plant tissues were analyzed by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These analyses revealed the presence of D-labeled α-solanine and α-chaconine in the shoots that were fed the labeled cholesterol, but not in control shoots. semanticscholar.orgnih.gov

The results demonstrated that the entire cholesterol molecule, including both the ring structure and the side chain, is incorporated into the SGA structure. nih.gov These tracer studies provided firm evidence for cholesterol's role as a specific and direct precursor in the biosynthesis of steroidal glycoalkaloids in potatoes. semanticscholar.orgnih.gov The use of methyl-β-cyclodextrin to solubilize the labeled cholesterol was shown to significantly enhance its uptake and conversion into labeled SGAs, increasing the recovery by up to 100-fold compared to using Tween-80. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| D6-cholesterol |

| [²H]-cholesterol |

| Cholesterol |

| Alkyne cholesterol |

| 3-keto-sterol |

| 24-dehydro Cholesterol-d6 |

| Desmosterol-d6 |

| Desmosterol |

| 24-dehydrocholesterol |

| α-solanine |

| α-chaconine |

| D-labeled α-solanine |

| D-labeled α-chaconine |

| Methyl-β-cyclodextrin |

Applications in Diverse Research Models

In Vitro Cellular and Subcellular Research Models

The controlled environment of in vitro models allows for detailed investigation of specific molecular and cellular processes involving cholesterol. Cholesterol-26,26,26,27,27,27-d6 is instrumental in these studies for its ability to be distinguished from endogenous cholesterol.

Mammalian Cell Culture Studies for Lipid Dynamics

In mammalian cell culture, this compound is utilized as a tracer to study the intricate dynamics of cholesterol trafficking, uptake, and distribution within and between cellular compartments. For instance, it has been employed as an internal standard in lipidomics analyses to ensure accurate quantification of cholesterol and its metabolites. mdpi.com

One study utilized deuterated d6-cholesterol alongside a novel alkyne cholesterol analog to compare their metabolism and localization in mammalian cells. nih.gov After co-feeding cells with both sterols, mass spectrometry was used to quantify the respective 3-keto-sterols produced by cholesterol oxidase. This approach revealed that a similar fraction of both supplemented sterols was accessible to the enzyme at the plasma membrane, and that the sterol pool at the plasma membrane exchanges with internal pools. nih.gov These findings highlight the utility of Cholesterol-d6 in validating new tracer methodologies and in dissecting the complex pathways of cellular cholesterol transport.

Furthermore, research on lipidomic remodeling in response to dietary lipid perturbations has shown that mammalian cells adapt to maintain membrane homeostasis. While these studies primarily focus on fatty acid-induced changes, the use of labeled cholesterol like Cholesterol-d6 is crucial for understanding the concurrent adjustments in cholesterol levels and distribution that are essential for preserving membrane physical properties. mdpi.com

| Research Area | Experimental Approach | Key Finding | Reference |

| Comparative Cholesterol Metabolism | Co-incubation with alkyne cholesterol analog and analysis by mass spectrometry | d6-cholesterol showed similar accessibility to cholesterol oxidase at the plasma membrane as the alkyne analog, confirming its utility as a tracer for cholesterol dynamics. | nih.gov |

| Lipidomics Internal Standard | Use as an internal standard for mass spectrometry-based lipidomics | Enables accurate quantification of cellular cholesterol and other lipid species. | mdpi.com |

| Membrane Homeostasis | Investigating cellular responses to lipid perturbations | Crucial for monitoring changes in cholesterol content and distribution as cells adapt to maintain membrane integrity. | mdpi.com |

Enzyme Kinetic Studies in Cell-Free Systems

This compound is a valuable substrate in cell-free systems for elucidating the kinetic parameters of enzymes involved in cholesterol metabolism. In a study investigating a novel alkyne cholesterol analog, purified cholesterol oxidase from Brevibacterium sp. was shown to accept the analog as a substrate, following Michaelis-Menten kinetics. nih.gov While this particular experiment focused on the alkyne analog, the use of deuterated cholesterol in parallel or as a control is a common practice to validate the behavior of new probes.

The study of human mitochondrial Translocator protein (TSPO1) has revealed its cholesterol-dependent enzymatic activity as a protoporphyrin IX oxygenase. pnas.org Researchers have utilized cholesterol analogs to stabilize the protein and investigate its function. Although this specific study did not use Cholesterol-d6, it demonstrates the principle of using cholesterol analogs in reconstituted systems to understand enzyme function, a context where Cholesterol-d6 could be readily applied. pnas.org Such cell-free assays, free from the complexity of cellular transport and competing metabolic pathways, allow for the direct measurement of enzyme activity and the determination of kinetic constants like K_m and V_max.

| Enzyme | Model System | Finding | Potential Role for Cholesterol-d6 | Reference |

| Cholesterol Oxidase | Purified enzyme from Brevibacterium sp. | A novel alkyne cholesterol analog is a substrate for the enzyme. | As a control substrate to compare kinetic parameters with new cholesterol analogs. | nih.gov |

| Human Mitochondrial TSPO1 | Detergent-free native cell membrane nanoparticles | TSPO1 exhibits cholesterol-dependent protoporphyrin IX oxygenase activity. | To investigate the specific interaction and role of cholesterol in modulating TSPO1 enzymatic activity. | pnas.org |

Membrane Organization and Lipid-Protein Interactions in Model Systems

Understanding how cholesterol influences the physical properties of biological membranes and interacts with membrane proteins is fundamental to cell biology. This compound is employed in model membrane systems, such as liposomes and lipid bilayers, to probe these interactions. These model systems, which can be tailored to specific lipid compositions, provide a simplified platform to study the biophysical effects of cholesterol. mdpi.comresearchgate.net

Molecular dynamics simulations and solid-state NMR spectroscopy are powerful techniques that, when combined with the use of deuterated cholesterol, can reveal detailed information about the orientation, dynamics, and clustering of cholesterol within the membrane. nih.gov For example, studies have shown that cholesterol can form dimers and larger oligomers within lipid bilayers, which are thought to be crucial for mediating protein-cholesterol and protein-protein interactions. nih.gov The use of specifically labeled cholesterol, such as this compound, is critical for distinguishing the labeled molecules from other lipids in these complex assemblies.

Furthermore, cholesterol is known to interact with specific amino acid motifs in membrane proteins, such as the CRAC and CARC domains, thereby modulating protein conformation and function. mdpi.com Model systems incorporating purified proteins and defined lipid compositions, including Cholesterol-d6, can be used to dissect the specificity and functional consequences of these lipid-protein interactions.

| Research Focus | Technique | Key Insight | Reference |

| Cholesterol Clustering | Solid-State NMR Spectroscopy, Molecular Dynamics Simulations | Cholesterol forms dimers and tetramers within lipid bilayers, which are proposed to be the basic structural units for its interactions. | nih.gov |

| Membrane Properties | Molecular Dynamics Simulations | Cholesterol enhances membrane rigidity, orders lipids, and reduces permeability in a concentration-dependent manner. | mdpi.com |

| Lipid-Protein Interactions | General principle | Cholesterol interacts with specific protein domains (e.g., CRAC, CARC) to regulate protein function. | mdpi.com |

In Vivo Animal Research Models

In vivo studies in animal models are essential for understanding the systemic regulation of cholesterol homeostasis and its relevance to human physiology and disease. This compound is a key tool in these investigations.

Rodent Models (e.g., Mice, Rats) for Systemic and Organ-Specific Cholesterol Homeostasis

Rodent models are widely used to study how the body maintains cholesterol balance across different organs. By administering this compound orally or via injection, researchers can trace its absorption, distribution, metabolism, and excretion throughout the body.

For example, in a mouse model of vertical sleeve gastrectomy (VSG), a surgical procedure for weight loss, deuterated cholesterol was used to assess cholesterol absorption. nih.gov By measuring the amount of labeled cholesterol in the feces after oral gavage, researchers determined that the reduction in plasma cholesterol levels after VSG was not due to decreased cholesterol absorption but rather to an increased conversion of cholesterol to bile acids. nih.gov

Another study utilized liposomes containing this compound to investigate the role of lymphatic vasculature in macrophage reverse cholesterol transport in mice. jci.org This process is crucial for removing excess cholesterol from peripheral tissues and preventing the development of atherosclerosis. The use of the labeled cholesterol allowed for the tracking of cholesterol movement from the aortic wall into the lymphatic system. jci.org

| Research Model | Application of Cholesterol-d6 | Key Finding | Reference |

| Vertical Sleeve Gastrectomy (VSG) Mouse Model | Oral gavage to assess cholesterol absorption | VSG does not decrease cholesterol absorption but increases its conversion to bile acids. | nih.gov |

| Mouse Model of Atherosclerosis | Liposomal delivery to trace reverse cholesterol transport | Lymphatic vessels play a significant role in mediating the removal of cholesterol from the aorta. | jci.org |

| Dietary Cholesterol Overload in Rats | Dietary supplementation | High dietary cholesterol negatively impacts reproductive function in male rats. | nih.gov |

The brain represents a unique compartment for cholesterol metabolism, as the blood-brain barrier (BBB) largely prevents the uptake of cholesterol from the circulation. frontiersin.org Therefore, the brain relies almost entirely on its own de novo synthesis of cholesterol. This compound has been instrumental in studying the dynamics of cholesterol transport across the BBB and within the central nervous system.

In a study using a pericyte-deficient mouse model with a compromised BBB, dietary administration of deuterium-labeled cholesterol demonstrated a significant flux of cholesterol from the circulation into the brain. nih.gov This highlighted the importance of a functional BBB in maintaining the brain's distinct cholesterol pool.

Research on retinal cholesterol metabolism, another part of the central nervous system, has also utilized deuterated cholesterol. By feeding mice a diet containing [25,26,26,26,27,27,27-²H₇]cholesterol, scientists were able to quantify the uptake of dietary cholesterol into the retina and compare it to the rate of local biosynthesis. nih.gov The results showed that the vast majority of retinal cholesterol originates from in situ synthesis, with only a very small contribution from the circulation. nih.gov

| Research Area | Animal Model | Key Finding | Reference |

| Blood-Brain Barrier Integrity | Pericyte-deficient mice | A disrupted BBB leads to a significant influx of circulating cholesterol into the brain. | nih.gov |

| Retinal Cholesterol Homeostasis | Wild-type mice | The retina primarily relies on its own de novo cholesterol synthesis, with minimal uptake from the diet. | nih.gov |

| Brain Cholesterol Accumulation | Mouse model with Cyp46a1 downregulation | Inhibition of cholesterol elimination leads to its accumulation in the hippocampus and disrupts brain lipid homeostasis. | frontiersin.org |

Hepatic and Adipose Tissue Cholesterol Metabolism

This compound is a valuable tool for studying the intricate interplay between the liver and adipose tissue in maintaining cholesterol balance. Research has shown that adipose tissue can regulate hepatic cholesterol metabolism, in part through the secretion of adipokines like adiponectin. nih.gov Studies have demonstrated a positive correlation between adiponectin and the hepatic transporter ABCA1, which facilitates cholesterol efflux, and an inverse correlation with HMG-CoA reductase (HMGR), a key enzyme in cholesterol synthesis. nih.gov

In the context of non-alcoholic fatty liver disease (NAFLD), the accumulation of hepatic cholesterol is a significant driver of inflammation. frontiersin.org Dietary cholesterol can exacerbate hepatic steatosis and inflammation in animal models. nih.gov The use of deuterated cholesterol tracers allows researchers to track the metabolic fate of dietary cholesterol and its contribution to the hepatic cholesterol pool, providing insights into the mechanisms underlying NAFLD progression. frontiersin.orgnih.gov

Plant Systems for Secondary Metabolite Biosynthesis (e.g., Steroidal Glycoalkaloids in Potato)

In plant science, deuterated cholesterol has been instrumental in elucidating the biosynthetic pathways of important secondary metabolites. For instance, in potatoes (Solanum tuberosum), cholesterol is the precursor for the synthesis of toxic steroidal glycoalkaloids (SGAs) such as α-solanine and α-chaconine. nih.govslu.seresearchgate.net Feeding studies using deuterium-labeled cholesterol have provided direct evidence for its incorporation into the SGA structures. slu.seplos.org

By tracing the labeled cholesterol, researchers have confirmed that the entire cholesterol molecule is utilized in the formation of the SGA aglycone, solanidine. plos.org These experiments have also revealed details about the enzymatic reactions involved, such as the loss of two hydrogen atoms from the side chain during the formation of the nitrogen-containing ring system of the glycoalkaloid. plos.org This knowledge is crucial for understanding how SGA levels are regulated in potatoes, which has implications for food safety. researchgate.net

Compound Names Mentioned

Deuterated Cholesterol in Structural Biology and Biophysical Studies

The precise location of deuterium (B1214612) atoms in Cholesterol-26,26,26,27,27,27-d6 provides a powerful non-invasive probe for elucidating the structure and dynamics of lipid membranes. This is particularly crucial in understanding how cholesterol modulates the physical properties of membranes and interacts with other membrane components.

Generation of Lipid Model Systems for Neutron Diffraction Studies

Neutron diffraction is a powerful technique for determining the structure of lipid bilayers, and the use of selectively deuterated molecules like this compound is central to these studies. nih.gov Because deuterium has a significantly different neutron scattering length compared to hydrogen, its strategic placement within the cholesterol molecule allows researchers to precisely locate the molecule within a model membrane.

In studies of the stratum corneum (SC), the outermost layer of the skin, understanding the localization of cholesterol is essential for comprehending its barrier function. nih.gov By incorporating tail-deuterated cholesterol into SC lipid model membranes composed of ceramides, free fatty acids, and cholesterol sulfate, researchers have been able to experimentally prove the localization of cholesterol within the lipid matrix. nih.gov Neutron diffraction patterns from these model systems provide a scattering length density profile, which reveals the internal structure of the membrane on a molecular level. nih.gov

Further research has utilized tail-labeled deuterated cholesterol to investigate its orientation in different lipid environments. For instance, in polyunsaturated fatty acid (PUFA) rich membranes, neutron diffraction experiments with [25,26,26,26,27,27-D7]cholesterol unequivocally demonstrated that cholesterol lies flat in the middle of the bilayer, a significant deviation from its typical "upright" orientation. canada.ca This change in orientation is attributed to the high disorder of PUFAs, which is incompatible with the rigid steroid ring of an upright cholesterol molecule. canada.ca

| Experimental System | Key Finding | Technique |

| Stratum Corneum (SC) Lipid Model | Experimental proof of cholesterol localization within the SC lipid matrix. nih.gov | Neutron Diffraction |

| Polyunsaturated Phosphatidylcholine Bilayers | Cholesterol lies flat in the middle of the bilayer, rather than in its typical upright position. canada.ca | Neutron Diffraction |

| 18:0-22:6n3-PC Bilayers with 29 mol% Cholesterol | The addition of cholesterol increases chain order and redistributes DHA chain density from the interface to the center of the bilayer. nih.gov | Neutron Diffraction and NMR Spectroscopy |

Biomolecular NMR Spectroscopy for Conformational and Interaction Analysis

Biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that leverages deuterated cholesterol to study membrane dynamics and molecular interactions. nih.gov Solid-state 2H NMR, in particular, can provide detailed information about the orientation and dynamics of molecules within a lipid bilayer. msu.edu

By using cholesterol deuterated at specific positions, including the tail, researchers can probe the ordering effects of surrounding lipids. rsc.org The deuterium quadrupole splitting observed in 2H NMR spectra is sensitive to the local environment, allowing for the accurate determination of cholesterol partitioning between different lipid phases, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases. rsc.org

Furthermore, NMR techniques like Rotational-Echo Double-Resonance (REDOR) can measure the proximity between specific nuclei, providing insights into protein-lipid interactions. msu.edu By using 13C-labeled protein residues and 2H-labeled cholesterol, researchers can determine the insertion depth of peptides and proteins within the membrane and identify specific interaction sites. msu.edu These studies are crucial for understanding how cholesterol modulates the function of membrane proteins, including G-protein coupled receptors (GPCRs). nih.govnih.gov

Integration with Comprehensive Lipidomics and Metabolomics Platforms

This compound serves as a critical internal standard in mass spectrometry-based lipidomics and metabolomics. caymanchem.com Its use allows for the precise and accurate quantification of endogenous cholesterol and its metabolites in complex biological samples. nih.govfrontiersin.orgnih.gov

The integration of this deuterated standard into analytical workflows is essential for obtaining reliable data on lipid profiles in various physiological and pathological states. medsci.org For example, it has been used in studies investigating the lipidome of kidney cortex in early-stage diabetic nephropathy and in analyzing lipid profiles of white adipose tissue. frontiersin.orgnih.gov These studies help to identify dysregulated lipid pathways and potential biomarkers for disease. nih.gov

Differential Lipidomics Approaches

In differential lipidomics, the goal is to compare the lipid profiles of two or more sample groups to identify statistically significant differences. The use of this compound as an internal standard is fundamental to the robustness of these comparisons. medsci.org By adding a known amount of the deuterated standard to each sample, variations in sample extraction, processing, and instrument response can be normalized, ensuring that observed differences in lipid levels are truly biological and not technical artifacts.

This approach has been successfully applied to study the lipidomic changes in human renal proximal tubular epithelial cells (HK-2) and their exosomes under high glucose stimulation, providing insights into the cellular mechanisms of diabetic kidney disease. medsci.org Similarly, it has been used to identify potential plasma biomarkers for Alzheimer's disease by comparing the levels of cholesterol and its precursors in patients and healthy controls. nih.gov

| Study Focus | Sample Type | Analytical Platform | Role of Cholesterol-d6 |

| Early-Stage Diabetic Nephropathy | Rat Kidney Cortex | UPLC-MS/MS | Internal Standard for Quantification frontiersin.org |

| Heterogeneity of Adipose Tissue | Mouse Visceral and Subcutaneous White Adipose Tissue | UPLC-MS/MS | Internal Standard for Quantification nih.gov |

| High Glucose Effects on Renal Cells | HK-2 Cells and Exosomes | HPLC-MS/MS | Internal Standard for Quantification medsci.org |

| Alzheimer's Disease Biomarkers | Human Plasma | LC/APCI-MS | Internal Standard for Quantification nih.gov |

Emerging Applications in Lipid-Based Delivery Systems (e.g., Lipid Nanoparticles)

Lipid nanoparticles (LNPs) have gained significant attention as delivery vehicles for therapeutics, most notably for mRNA vaccines. nih.gov Cholesterol is a key structural component of LNPs, contributing to their stability and delivery efficiency. caymanchem.comnih.gov The incorporation of cholesterol analogs, including deuterated versions, into LNP formulations is an active area of research aimed at improving their performance and targeting capabilities.

While direct studies on this compound in LNPs are emerging, the exploration of other cholesterol analogs provides a strong rationale for its future use. For example, bile acids, a class of cholesterol analogs, have been incorporated into LNPs to enhance the extrahepatic delivery of mRNA. thno.org Similarly, hydroxycholesterols have been shown to improve the transfection of mRNA into T-cells. thno.org These studies highlight the potential for modifying the cholesterol component to tune the biodistribution and efficacy of LNPs. Deuterated cholesterol can be a valuable tool in these investigations to track the fate of the cholesterol component within the LNP and its interaction with target cells.

Development of Novel Deuterated Cholesterol Probes and Analogs

The success of existing deuterated cholesterol molecules has spurred the development of novel probes and analogs to address more specific biological questions. nih.gov Researchers are designing and synthesizing cholesterol analogs with deuterium labels at different positions to act as sensitive reporters for specific membrane properties or molecular interactions. rsc.org

For instance, a novel cholesterol analog with a single deuterium atom at the 24(S) position has been developed. rsc.org This position on the flexible side chain is highly sensitive to the ordering of surrounding lipids, making it a superior probe for studying cholesterol partitioning in membranes compared to previously used 3-d-cholesterol. rsc.org Other novel analogs include highly deuterated D38-cholesterol for stimulated Raman scattering (SRS) imaging of cholesterol storage and alkyne-cholesterol for tracing cholesterol metabolism and localization via click chemistry. nih.govspiedigitallibrary.org These developments showcase a trend towards creating a toolkit of deuterated and otherwise modified cholesterol probes, each designed to provide unique insights into the multifaceted roles of cholesterol in biology.

Theoretical and Computational Modeling of Isotopic Tracer Data

The use of stable isotope tracers, such as this compound, has become a cornerstone in the study of lipid metabolism. bioscientifica.com However, the raw data from mass spectrometry, which measures the enrichment of the isotope in various biological pools, requires sophisticated interpretation to yield physiologically meaningful information. Theoretical and computational models are indispensable tools for this purpose, transforming complex isotopic tracer data into quantitative insights into the dynamic processes of cholesterol absorption, synthesis, transport, and excretion. These models range from whole-body pharmacokinetic descriptions to detailed molecular simulations of membrane behavior.

Whole-body mathematical models, often constructed using a series of coupled ordinary differential equations, provide a framework for integrating data from multiple fields, including molecular biology, physiology, and nutrition. nih.gov These models can simulate the intricate interplay between different organs and compartments involved in cholesterol homeostasis. arxiv.orgdtu.dk For instance, they can be used to test hypotheses about the mechanisms underlying age-related dysregulation of cholesterol metabolism, such as changes in intestinal absorption or hepatic clearance of LDL-C. nih.govd-nb.info

A crucial aspect of this modeling is the ability to perform sensitivity analyses, which identify the parameters that have the most significant impact on cholesterol levels. arxiv.orgd-nb.info This helps to pinpoint key regulatory steps in cholesterol metabolism. Furthermore, these in silico models serve as a valuable supplement to in vivo clinical trials, allowing for the simulation of various therapeutic interventions and providing a deeper understanding of cholesterol metabolism and transport. arxiv.org

Compartmental Modeling and Pharmacokinetics

Compartmental models are a fundamental approach to analyzing isotopic tracer data for cholesterol metabolism. These models simplify the complex biological system into a series of interconnected compartments, between which the tracer and its metabolites can move. nih.govd-nb.info The data from experiments using tracers like Cholesterol-d6 are then fitted to these models to estimate the rates of transfer (flux rates) between compartments. nih.gov